Cas no 2228670-67-3 (2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol)

2,2-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol is a chiral tertiary alcohol featuring an imidazole moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its sterically hindered structure enhances stability, while the imidazole group provides potential for coordination and bioactivity. The compound’s rigid framework is advantageous for designing ligands or modulators in medicinal chemistry, particularly for targeting enzymes or receptors. Its synthetic utility is further underscored by the presence of both hydroxyl and heterocyclic functional groups, enabling diverse derivatization. This product is suitable for research in asymmetric catalysis, drug discovery, and materials science, offering a balance of reactivity and structural specificity.
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol structure
2228670-67-3 structure
Product name:2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
CAS No:2228670-67-3
MF:C9H16N2O
MW:168.236142158508
CID:6250513
PubChem ID:165626674

2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
    • 2228670-67-3
    • EN300-1788312
    • Inchi: 1S/C9H16N2O/c1-9(2,6-12)4-8-5-11(3)7-10-8/h5,7,12H,4,6H2,1-3H3
    • InChI Key: RHIQJGXPUGTASZ-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)CC1=CN(C)C=N1

Computed Properties

  • Exact Mass: 168.126263138g/mol
  • Monoisotopic Mass: 168.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 0.8

2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1788312-1.0g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
1g
$1371.0 2023-06-03
Enamine
EN300-1788312-10.0g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
10g
$5897.0 2023-06-03
Enamine
EN300-1788312-2.5g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
2.5g
$2688.0 2023-09-19
Enamine
EN300-1788312-0.1g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
0.1g
$1207.0 2023-09-19
Enamine
EN300-1788312-0.05g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
0.05g
$1152.0 2023-09-19
Enamine
EN300-1788312-1g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
1g
$1371.0 2023-09-19
Enamine
EN300-1788312-0.25g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
0.25g
$1262.0 2023-09-19
Enamine
EN300-1788312-0.5g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
0.5g
$1316.0 2023-09-19
Enamine
EN300-1788312-5g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
5g
$3977.0 2023-09-19
Enamine
EN300-1788312-5.0g
2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol
2228670-67-3
5g
$3977.0 2023-06-03

2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol Related Literature

Additional information on 2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol

Research Briefing on 2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol (CAS: 2228670-67-3) in Chemical Biology and Pharmaceutical Applications

The compound 2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol (CAS: 2228670-67-3) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This tertiary alcohol with an imidazole moiety exhibits unique structural features that make it a promising scaffold for drug discovery and biochemical tool development. Recent studies have focused on its potential as a building block for novel kinase inhibitors, given the imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding interactions critical for enzyme inhibition.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2228670-67-3 show selective inhibition against certain isoforms of phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, achieving nanomolar potency against PI3Kγ while maintaining good selectivity over other kinase families. Molecular docking studies revealed that the 2,2-dimethylpropan-1-ol moiety contributes to favorable hydrophobic interactions in the ATP-binding pocket, while the methylimidazole group forms critical hydrogen bonds with the hinge region of the kinase.

In neuropharmacology, recent preclinical investigations have explored 2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol as a potential modulator of glutamate receptors. A 2024 Nature Chemical Biology publication reported that structurally modified versions of this compound exhibit allosteric modulation of AMPA-type glutamate receptors, showing promise for the treatment of neurological disorders. The research team employed cryo-EM to elucidate the binding mode at atomic resolution, revealing an unexpected interaction between the imidazole nitrogen and a conserved threonine residue in the receptor's ligand-binding domain.

From a synthetic chemistry perspective, novel routes to 2228670-67-3 have been developed to enable large-scale production. A recent Organic Process Research & Development paper described an improved asymmetric synthesis using biocatalytic reduction, achieving >99% enantiomeric excess. This advancement addresses previous challenges in obtaining the optically pure form, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity and safety profiles.

Ongoing clinical translation efforts focus on prodrug derivatives of 2,2-dimethyl-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol designed to improve pharmacokinetic properties. Phase I trials initiated in early 2024 are evaluating a phosphate prodrug version for oncology indications, with preliminary data showing favorable absorption and tissue distribution. The compound's metabolic stability has been enhanced through strategic modifications to the imidazole nitrogen, as reported in recent ADME studies using human liver microsomes.

Future research directions include exploring the compound's potential in targeted protein degradation (PROTACs) and as a warhead for covalent inhibitors. The versatility of the imidazole moiety allows for diverse chemical modifications, making 2228670-67-3 a valuable scaffold for addressing multiple therapeutic targets. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these discoveries into clinical candidates, with several investigational new drug (IND) applications expected to be filed within the next two years.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd